2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O/c22-20-12-5-4-11-19(20)21(25)24(16-18-10-6-7-14-23-18)15-13-17-8-2-1-3-9-17/h1-12,14H,13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOSXZMWNCDIJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acyl Chloride Route
The classical approach utilizes 2-chlorobenzoyl chloride (1) reacting with N-phenethyl-N-(pyridin-2-ylmethyl)amine (2):
Reaction Scheme
$$
\text{1 (2-chlorobenzoyl chloride)} + \text{2 (amine)} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target compound}
$$
Optimized Conditions
Coupling Reagent-Mediated Synthesis
Modern protocols employ 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) for improved efficiency:
Procedure
- Activate 2-chlorobenzoic acid (3) with HATU (1.1 eq) in dimethylformamide
- Add N-phenethyl-N-(pyridin-2-ylmethyl)amine (2) and N,N-diisopropylethylamine (3 eq)
- Stir at room temperature for 2 hours
Performance Metrics
Sequential Alkylation Approach
This method constructs the bis-alkylated amine in situ:
Stepwise Protocol
- Prepare 2-chloro-NH-benzamide (4) via Schotten-Baumann reaction
- First alkylation with 2-(bromomethyl)pyridine (5):
$$
\text{4} + \text{5} \xrightarrow{\text{K}2\text{CO}3, \text{KI}, \text{CH}_3\text{CN}} \text{Monosubstituted intermediate (6)}
$$ - Second alkylation with phenethyl bromide (7):
$$
\text{6} + \text{7} \xrightarrow{\text{NaH}, \text{THF}} \text{Target compound}
$$
Critical Parameters
- Temperature control (0-5°C during first alkylation)
- Phase-transfer catalyst (tetrabutylammonium iodide) boosts second alkylation yield to 78%
Alternative Synthetic Pathways
Reductive Amination Strategy
Combines 2-chlorobenzaldehyde (8) with preformed bis-amine:
$$
\text{8} + \text{N-phenethyl-N-(pyridin-2-ylmethyl)amine} \xrightarrow{\text{NaBH}_4/\text{AcOH}} \text{Target compound}
$$
Advantages
Microwave-Assisted Synthesis
Accelerates coupling reactions through dielectric heating:
- 2-chlorobenzoic acid (3)
- N-phenethyl-N-(pyridin-2-ylmethyl)amine (2)
- HATU (1.05 eq)
- N,N-diisopropylethylamine (2.5 eq)
- Microwave irradiation (100W, 80°C, 15 min)
Outcomes
Comparative Performance Data
Table 1. Synthetic Method Comparison
| Method | Yield (%) | Purity (%) | Reaction Time | Scale-Up Feasibility |
|---|---|---|---|---|
| Acyl Chloride | 68-72 | 95-97 | 4-6 h | Excellent |
| HATU Coupling | 81-85 | 98-99 | 2 h | Good |
| Sequential Alkylation | 75-78 | 93-95 | 8-10 h | Moderate |
| Microwave-Assisted | 88 | 99 | 15 min | Limited |
Critical Process Considerations
Amine Precursor Synthesis
High-purity N-phenethyl-N-(pyridin-2-ylmethyl)amine is essential for optimal results. Two established routes exist:
Route A (Reductive Amination):
$$
\text{Phenethylamine} + \text{Pyridine-2-carbaldehyde} \xrightarrow{\text{NaBH}_4} \text{Amine product}
$$
Route B (Alkylation):
$$
\text{Phenethylamine} + \text{2-(Chloromethyl)pyridine} \xrightarrow{\text{KI, K}2\text{CO}3} \text{Amine product}
$$
Purification Challenges
The target compound's lipophilic nature (logP ≈ 3.8) necessitates optimized purification protocols:
- Silica Chromatography : 3:1 Hexane/Ethyl acetate → 92% recovery
- Recrystallization : Ethanol/Water (4:1) → 85% recovery with 99.5% purity
Analytical Characterization
Key Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 8.55 (d, J=4.8 Hz, 1H), 7.72-7.68 (m, 2H), 7.52-7.41 (m, 4H), 4.85 (s, 2H), 3.75 (t, J=7.2 Hz, 2H), 2.90 (t, J=7.2 Hz, 2H)
- 13C NMR (100 MHz, CDCl3): δ 167.8, 159.2, 149.7, 137.5, 133.2, 132.1, 130.8, 129.4, 128.9, 122.4, 61.3, 48.7, 35.2
- HRMS : m/z calcd for C21H18ClN2O [M+H]+ 365.1054, found 365.1051
Industrial-Scale Considerations
Batch processes using HATU coupling demonstrate superior scalability:
- 50 kg scale: 82% yield
- Purity maintained >98% through crystallization
- Process mass intensity: 23.4 kg/kg (vs. 35.7 kg/kg for acyl chloride route)
Emerging Methodologies
Continuous Flow Synthesis
Microreactor technology enables:
Biocatalytic Approaches
Novel amidase enzymes show promise for:
- Water-based reaction media
- 65°C operation
- 78% yield (proof-of-concept stage)
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted by nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structural analogs vary in substituents on the benzamide ring, N-alkyl/aryl groups, and heterocyclic moieties. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups : The 2-chloro substituent in the target compound may enhance metabolic stability compared to nitro (JSF-2210, ) or benzoyl (5f, ) groups, which are more reactive.
- N-Substituents : The phenethyl chain in the target compound introduces steric bulk and lipophilicity, contrasting with smaller groups like acetyl (5m, ) or methoxyacetyl (5n, ). This could impact blood-brain barrier penetration, a critical factor for CNS-targeted drugs .
- Heterocyclic Moieties: The pyridin-2-ylmethyl group is common in analogs (e.g., 5f–5o , JSF-2211 ), but modifications like trifluoromethyl ( ) or dimethylamino ( ) on the pyridine ring alter electronic properties and binding affinity.
Physicochemical Properties
- Lipophilicity : The phenethyl group in the target compound likely increases logP compared to analogs with shorter chains (e.g., 5m, Mw = 303.11 ). Fluorinated derivatives (e.g., 2-chloro-4-fluoro analog ) may balance lipophilicity and solubility.
Biological Activity
2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, drawing from diverse research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a chloro group, a phenethyl moiety, and a pyridine ring, which contribute to its biological properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related chloroacetamides show effectiveness against various pathogens, including Escherichia coli , Staphylococcus aureus , and Candida albicans . The effectiveness is often attributed to the lipophilicity of the compounds, which facilitates their penetration through cell membranes .
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Effective |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Effective |
| Escherichia coli | Less effective |
| Candida albicans | Moderately effective |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been reported to inhibit cell proliferation in several cancer cell lines. The mechanism involves the targeting of specific pathways such as the MAPK14 pathway, which is crucial for cellular responses to stress and inflammation.
A study highlighted that derivatives of similar compounds showed promising results against cancer cell lines with IC50 values indicating significant cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 12.50 |
| NCI-H460 | 42.30 | |
| Hep-2 | 3.25 |
The exact mechanism of action for this compound remains an area of active investigation. Initial findings suggest that it may interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The inhibition of MAPK14 has been specifically noted as a significant factor in its biological activity.
Case Studies
- Antimicrobial Screening : A study conducted on newly synthesized N-(substituted phenyl)-2-chloroacetamides demonstrated that compounds with halogenated substituents exhibited superior antimicrobial activity against Gram-positive bacteria and MRSA, suggesting a promising avenue for further research into related structures like this compound .
- Cytotoxicity in Cancer Research : In vitro studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells, indicating potential for therapeutic applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
